molecular formula C28H26N4O4S B2894170 2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide CAS No. 867040-59-3

2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide

Cat. No. B2894170
CAS RN: 867040-59-3
M. Wt: 514.6
InChI Key: JAHUWFLMPKOJDR-UHFFFAOYSA-N
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Description

2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C28H26N4O4S and its molecular weight is 514.6. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Certain derivatives structurally related to the compound have been synthesized with a focus on anticancer applications. For example, a study designed and synthesized acetamide derivatives that showed anticancer activity against a panel of 60 cancer cell lines, indicating their potential as anticancer agents. This research highlights the ongoing efforts to discover new therapeutic agents based on pyrimidine derivatives (Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Agents

Research has also explored the synthesis of novel compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic properties. These findings underscore the potential for compounds with similar structures to serve as leads in the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Radioligand Imaging

Another study discussed the synthesis and application of a novel radioligand for imaging the translocator protein with positron emission tomography (PET), showcasing the utility of pyrazolo[1,5-a]pyrimidineacetamides in medical imaging technologies. This research demonstrates the potential of structurally related compounds in diagnostic applications (Dollé et al., 2008).

Antimicrobial Activity

Compounds with similar structural motifs have been synthesized and evaluated for their antimicrobial properties. This includes research on pyrimidinones and oxazinones fused with thiophene rings, which showed promising antibacterial and antifungal activities. Such studies contribute to the search for new antimicrobial agents to combat resistant strains of bacteria and fungi (Hossan et al., 2012).

Synthesis of Heterocycles

The ability to generate a diverse array of heterocyclic compounds from a single precursor underscores the versatility of pyrimidine derivatives in synthetic organic chemistry. This includes the synthesis of pyrazoles, pyrimidines, and oxazinones, demonstrating the role of these compounds in expanding the toolkit available for chemical synthesis and drug discovery (Magadum & Yadav, 2018).

properties

IUPAC Name

2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4S/c1-16-6-4-5-7-23(16)30-24(34)15-37-28-22-12-21-19(14-33)13-29-17(2)25(21)36-27(22)31-26(32-28)18-8-10-20(35-3)11-9-18/h4-11,13,33H,12,14-15H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHUWFLMPKOJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide

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